molecular formula C6H5BrN2O2 B066859 6-Amino-5-bromonicotinic acid CAS No. 180340-69-6

6-Amino-5-bromonicotinic acid

Cat. No. B066859
CAS RN: 180340-69-6
M. Wt: 217.02 g/mol
InChI Key: UOUDHTBHPQJUPS-UHFFFAOYSA-N
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Description

6-Amino-5-bromonicotinic acid is a chemical compound with the molecular weight of 217.02 . It is a solid substance and is used for research and development .


Synthesis Analysis

A practical synthesis of 6-amino-5-carboxamidouracils, the main building blocks for the preparation of 8-substituted xanthines, has been reported . This synthesis involves the condensation of 5,6-diaminouracil derivatives and various carboxylic acids using a non-hazardous coupling reagent . The optimized reaction conditions led to the precipitation of pure products after only 5 to 10 minutes of reaction time .


Molecular Structure Analysis

The IUPAC name of 6-Amino-5-bromonicotinic acid is 6-amino-5-bromonicotinic acid . The InChI code is 1S/C6H5BrN2O2/c7-4-1-3 (6 (10)11)2-9-5 (4)8/h1-2H, (H2,8,9) (H,10,11) .


Physical And Chemical Properties Analysis

6-Amino-5-bromonicotinic acid is a solid substance . It has a molecular weight of 217.02 .

Scientific Research Applications

Pharmaceutical Research

6-Amino-5-bromonicotinic acid, like other nicotinic acid derivatives, could potentially be used in pharmaceutical research. Nicotinic acid and its derivatives are known for their wide range of biological activities, including anti-inflammatory, antihypertensive, and lipid-lowering effects .

Organic Synthesis

This compound could be used as a starting material or intermediate in organic synthesis. The bromine atom in the molecule makes it a good candidate for various substitution reactions, expanding its utility in the synthesis of complex organic molecules .

Material Science

In material science, 6-Amino-5-bromonicotinic acid could potentially be used in the synthesis of new materials. For instance, it could be used to prepare coordination compounds with different lanthanide (III) ions .

Biochemical Research

As a biochemical reagent, 6-Amino-5-bromonicotinic acid could be used in life science related research . Its specific applications in this field would depend on the particular research question being investigated.

Chemical Biology

In chemical biology, this compound could be used to study the biological effects of nicotinic acid derivatives. It could also be used to develop new probes for studying biological systems .

Development of Novel Drugs

Given its structural similarity to nicotinic acid, a well-known drug used to treat high cholesterol, 6-Amino-5-bromonicotinic acid could potentially be used in the development of novel drugs with improved efficacy or reduced side effects .

Safety And Hazards

The safety information available indicates that 6-Amino-5-bromonicotinic acid is a hazardous substance . It is labeled with the GHS07 pictogram and has the signal word "Warning" .

properties

IUPAC Name

6-amino-5-bromopyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN2O2/c7-4-1-3(6(10)11)2-9-5(4)8/h1-2H,(H2,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOUDHTBHPQJUPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Br)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30627981
Record name 6-Amino-5-bromopyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30627981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Amino-5-bromonicotinic acid

CAS RN

180340-69-6
Record name 6-Amino-5-bromopyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30627981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Amino-5-bromo-nicotinic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

Bromine (2.3 mL, 44.6 mmol) was added dropwise to a suspension of the 6-aminonicotinic acid Compound 112a (5.08 g, 36.8 mmol) in water (20 mL) at 4° C. After the completion of the addition, the cooling bath was removed and the reaction mixture was stirred at room temperature for 4.5 h. Saturated Na2S2O5 was added slowly to the stirred mixture. The solid was collected through filtration, washed with water, and dried under vacuum overnight to give 9.30 g of 6-amino-5-bromonicotinic acid along with 3,5-dibromo-2-aminopyridine in ˜1:1 ration as a greenish solid; MS (ES) m/z: 217 (M+H+). A mixture of the solid (4.00 g) containing 6-amino-5-bromonicotinic acid, DPPA (6.08 g, 22.1 mmol), triethylamine (2.80 g, 27.7 mmol), benzyl alcohol (3.8 mL, 36.8 mmol), and toluene (50 mL) was heated at 70° C. for 1 h, then 100° C. for 1 h. After concentration, the reaction mixture was purified by flash chromatography (EtOAc/hexane as solvent) to give 1.31 g (26% in 2 steps) of Compound 112b as a yellow solid; 1H NMR (300 MHz, CDCl3) δ7.99 (brs, 1H), 7.91(d, J=2.3 Hz, 1H), 7.39-7.34 (m, 5H), 6.50 (brs, 1H), 5.19 (s, 2H), 4.79 (brs, 2H); MS (ES) m/z: 324 (M+H+). Anal. Calcd. For C13H12BrN3O2.0.1H2O : C, 48.20; H, 3.80; N, 12.97. Found: C, 48.40; H, 3.90; N, 12.64.
Quantity
2.3 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
112a
Quantity
5.08 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a stirred solution of 6-aminonicotinic acid (13.8 g, 0.1 mole) in glacial acetic acid (100 ml), bromine (16 g, 5 ml, 0.1 mole) in acetic acid (20 ml) is added slowly. The reaction mixture is stirred for 8 hours at room temperature and the acetic acid is removed under reduced pressure. The yellow solid residue is dissolved in water and carefully neutralized with 30% NH4OH. The separated solid is filtered and washed with water to give 18 g of solid; mass spectrum: 218 (M+).
Quantity
13.8 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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